N'-(Diethylcarbamothioyl)benzenecarboximidamide
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Overview
Description
N’-(Diethylcarbamothioyl)benzenecarboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Diethylcarbamothioyl)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with diethylcarbamothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-(Diethylcarbamothioyl)benzenecarboximidamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N’-(Diethylcarbamothioyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N’-(Diethylcarbamothioyl)benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Industry: The compound is used in the development of ion-selective electrodes and other analytical devices.
Mechanism of Action
The mechanism of action of N’-(Diethylcarbamothioyl)benzenecarboximidamide involves its interaction with specific molecular targets. For example, as an ionophore, it facilitates the transport of ions across membranes by forming complexes with metal ions. This interaction is mediated by the thiourea group, which binds to the metal ions and stabilizes them in the membrane environment .
Comparison with Similar Compounds
Similar Compounds
- N-(Diethylcarbamothioyl)benzamide
- N,N-(Diethylcarbamothioyl)furan-2-carboxamide
Uniqueness
N’-(Diethylcarbamothioyl)benzenecarboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in certain applications, such as ionophore activity in sensor membranes and potential therapeutic effects .
Properties
CAS No. |
90473-88-4 |
---|---|
Molecular Formula |
C12H17N3S |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
3-[amino(phenyl)methylidene]-1,1-diethylthiourea |
InChI |
InChI=1S/C12H17N3S/c1-3-15(4-2)12(16)14-11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,13,14,16) |
InChI Key |
XDWZJLDSFUSSRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)N=C(C1=CC=CC=C1)N |
Origin of Product |
United States |
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